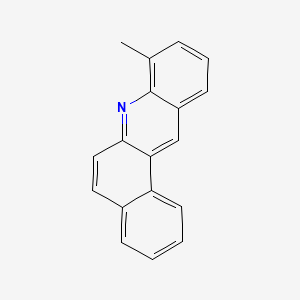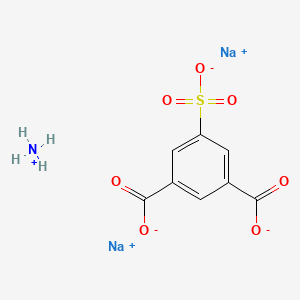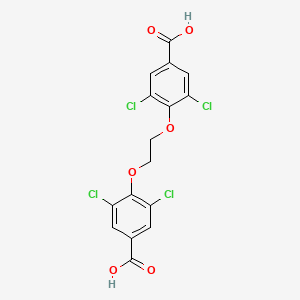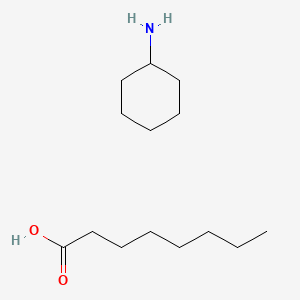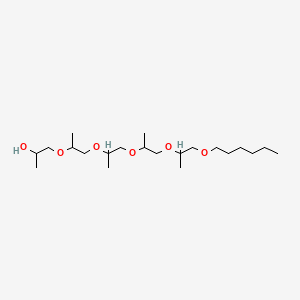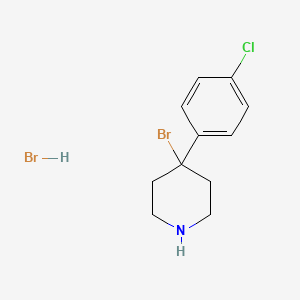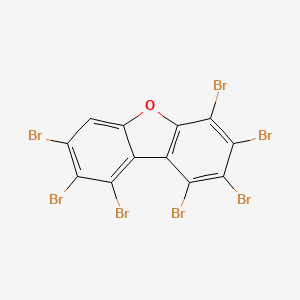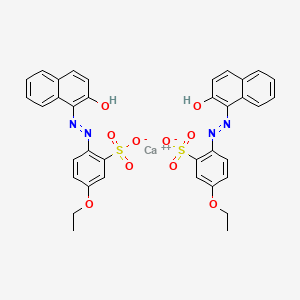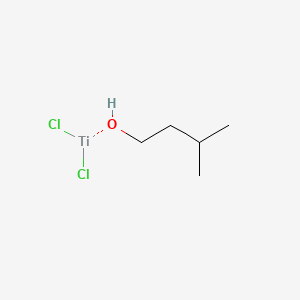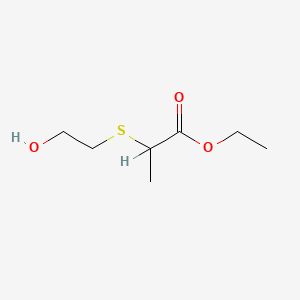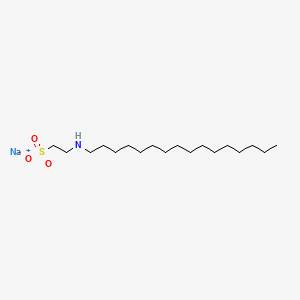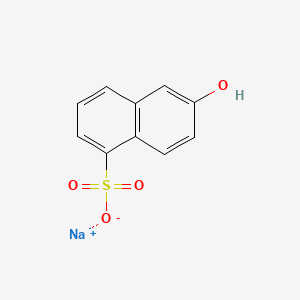
Sodium 6-hydroxynaphthalenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 6-hydroxynaphthalenesulphonate is an organic compound with the molecular formula C10H7NaO4S. It is a sodium salt derivative of 6-hydroxy-2-naphthalenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-hydroxynaphthalenesulphonate typically involves the sulfonation of 6-hydroxy-2-naphthol. The reaction is carried out by treating 6-hydroxy-2-naphthol with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often include controlled temperatures and specific concentrations of reagents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and filtration, ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions: Sodium 6-hydroxynaphthalenesulphonate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonate group can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced sulfonate derivatives.
Substitution: Formation of halogenated or nitrated naphthalenesulfonates.
科学的研究の応用
Sodium 6-hydroxynaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of sodium 6-hydroxynaphthalenesulphonate involves its interaction with specific molecular targets. The hydroxyl and sulfonate groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes and proteins, influencing various biochemical pathways. Its ability to undergo oxidation and reduction reactions also contributes to its biological activity.
類似化合物との比較
Sodium 6-hydroxynaphthalenesulphonate can be compared with other naphthalene derivatives, such as:
- Sodium 2-naphthalenesulfonate
- Sodium 1-naphthalenesulfonate
- Sodium 4-hydroxy-1-naphthalenesulfonate
Uniqueness: The presence of the hydroxyl group at the 6-position and the sulfonate group at the 2-position makes this compound unique. This specific arrangement imparts distinct chemical properties and reactivity compared to other naphthalene derivatives.
特性
CAS番号 |
25059-15-8 |
|---|---|
分子式 |
C10H7NaO4S |
分子量 |
246.22 g/mol |
IUPAC名 |
sodium;6-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
InChIキー |
KDZBVXKDZNEELM-UHFFFAOYSA-M |
正規SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


